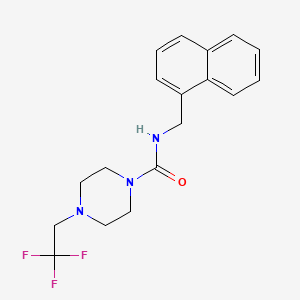

N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O/c19-18(20,21)13-23-8-10-24(11-9-23)17(25)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCWNLCFYIGXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkylating agent to form the naphthalen-1-ylmethyl intermediate.

Introduction of the Piperazine Ring: The naphthalen-1-ylmethyl intermediate is then reacted with piperazine under appropriate conditions to form the N-(naphthalen-1-ylmethyl)piperazine intermediate.

Addition of the Trifluoroethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups onto the naphthalene or piperazine rings.

Scientific Research Applications

Chemical Properties and Structure

N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide has the following molecular characteristics:

- Molecular Formula : C₁₈H₂₀F₃N₃O

- Molecular Weight : 339.36 g/mol

- CAS Number : 1207029-51-3

This compound features a piperazine ring substituted with a naphthalene moiety and a trifluoroethyl group, which contributes to its unique chemical behavior and potential biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that related piperazine derivatives can reverse multidrug resistance in bacteria by inhibiting efflux pumps, thereby enhancing the efficacy of existing antibiotics .

Anticancer Potential

The structural characteristics of this compound suggest potential applications in cancer therapy. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

Neurological Applications

Piperazine derivatives are known for their effects on the central nervous system. This compound may exhibit neuroprotective properties or act as anxiolytics due to its ability to interact with neurotransmitter systems.

Case Study 1: Multidrug Resistance Reversal

In a study focusing on Escherichia coli strains exhibiting multidrug resistance, a related compound demonstrated significant activity in reversing resistance mechanisms. The study highlighted that the piperazine structure plays a crucial role in enhancing antibiotic susceptibility through efflux pump inhibition .

Case Study 2: Anticancer Activity

Research on piperazine derivatives indicated that modifications to the piperazine ring can lead to enhanced anticancer activity. For instance, certain derivatives were found to effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity to these targets, while the naphthalene ring may facilitate interactions through π-π stacking or hydrophobic interactions. The piperazine ring can provide additional binding sites or influence the compound’s overall conformation.

Comparison with Similar Compounds

Key Observations :

- The naphthalen-1-ylmethyl group enhances binding to aromatic-rich targets (e.g., GPCRs) .

- Substitution at the phenyl ring (e.g., chloro, methoxy) modulates electronic properties without significantly altering lipophilicity .

Trifluoroethyl-Containing Piperazine Derivatives

The trifluoroethyl group is a critical feature for metabolic stability and electronic modulation:

Key Observations :

- Fluorine substituents (e.g., in A3) improve metabolic stability compared to non-halogenated analogs .

Piperazine Carboxamides with Aryl Substituents

Substituents on the aryl ring significantly impact physicochemical and pharmacological properties:

Key Observations :

Biological Activity

N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

- Molecular Formula : CHFNO

- Molecular Weight : 351.4 g/mol

- CAS Number : 1207029-51-3

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperazine and trifluoroethyl groups under controlled conditions. The synthetic routes may include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) to ensure high yield and purity.

Anticancer Properties

Research indicates that compounds containing piperazine moieties exhibit significant anticancer activities. For instance, similar piperazine derivatives have shown promising results in inducing necroptosis in cancer cells, which is a regulated form of cell death that can circumvent traditional apoptotic pathways. One study highlighted a related compound's ability to bind to aminergic receptors and induce cell death in leukemic cells through necroptotic signaling pathways, suggesting a potential mechanism for this compound as well .

Anti-inflammatory Effects

Piperazine derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may possess similar anti-inflammatory capabilities .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Receptor Binding : The trifluoroethyl group enhances lipophilicity, facilitating cellular penetration and interaction with specific receptors.

- Induction of Cell Death : By potentially activating necroptotic pathways, this compound may promote cell death in cancerous cells while sparing healthy tissues.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.